molecular formula C18H30O3S B4645241 11-(4-Methylphenyl)sulfonylundecan-1-ol

11-(4-Methylphenyl)sulfonylundecan-1-ol

Cat. No.: B4645241
M. Wt: 326.5 g/mol
InChI Key: UTMQQROFQLQDMQ-UHFFFAOYSA-N
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Description

11-(4-Methylphenyl)sulfonylundecan-1-ol is an organic compound with the molecular formula C18H30O3S It is a sulfonyl derivative of undecanol, featuring a 4-methylphenyl group attached to the sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-Methylphenyl)sulfonylundecan-1-ol typically involves the reaction of 11-undecanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

11-undecanol+4-methylbenzenesulfonyl chlorideThis compound+HCl\text{11-undecanol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 11-undecanol+4-methylbenzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

11-(4-Methylphenyl)sulfonylundecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonyl ester.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium alkoxides or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonyl esters.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-(4-Methylphenyl)sulfonylundecan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-(4-Methylphenyl)sulfonylundecan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 11-(4-Methylphenyl)sulfinylundecan-1-ol
  • 11-(4-Methylphenyl)sulfonylundecanoic acid
  • 11-(4-Methylphenyl)sulfonylundecylamine

Uniqueness

11-(4-Methylphenyl)sulfonylundecan-1-ol is unique due to its specific structural features, such as the presence of both a sulfonyl group and a long alkyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

11-(4-methylphenyl)sulfonylundecan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S/c1-17-11-13-18(14-12-17)22(20,21)16-10-8-6-4-2-3-5-7-9-15-19/h11-14,19H,2-10,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMQQROFQLQDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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